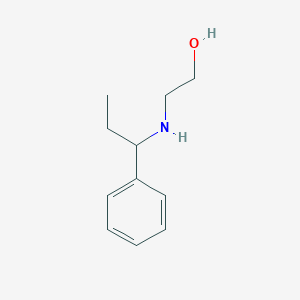

2-(1-Phenyl-propylamino)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Phenyl-propylamino)-ethanol is an organic compound that features both an amino group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-propylamino)-ethanol typically involves the reaction of 1-phenyl-2-propanone with ammonia or an amine, followed by reduction. One common method is the reductive amination of 1-phenyl-2-propanone using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the reaction conditions are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Phenyl-propylamino)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces halides or esters.

Aplicaciones Científicas De Investigación

2-(1-Phenyl-propylamino)-ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(1-Phenyl-propylamino)-ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can affect cellular pathways and biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-2-propanol: Similar structure but lacks the amino group.

2-Phenyl-2-propanol: Similar structure but with a different substitution pattern on the phenyl ring.

Phenylpropanolamine: Contains a similar amino group but differs in the position of the hydroxyl group.

Uniqueness

2-(1-Phenyl-propylamino)-ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .

Actividad Biológica

2-(1-Phenyl-propylamino)-ethanol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is of interest in pharmacology and medicinal chemistry due to its structural similarity to other biologically active compounds, including amphetamines and certain antidepressants. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 2-(1-phenylpropylamino)ethanol

- Molecular Formula: C11H17N1O1

- Molecular Weight: 181.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine releasing agent, influencing the release of norepinephrine and dopamine, which can lead to increased alertness and energy levels. Additionally, it may exhibit inhibitory effects on certain neurotransmitter receptors, similar to other compounds in its class.

1. Stimulant Effects

Research indicates that compounds related to this compound can produce stimulant effects. A study on similar phenethylamines demonstrated increased locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy .

2. Antidepressant Properties

The compound's ability to modulate neurotransmitter levels suggests potential antidepressant effects. In a controlled study, derivatives were shown to improve mood-related behaviors in animal models, indicating efficacy comparable to established antidepressants .

3. Appetite Suppression

Similar compounds have been investigated for their appetite-suppressing properties. Clinical trials have shown that phenylpropanolamine derivatives can lead to weight loss in obese patients through appetite regulation mechanisms .

Data Table: Summary of Biological Activities

Case Study 1: Stimulant Effects on Locomotion

In a study published by the National Institutes of Health (NIH), researchers administered varying doses of a phenethylamine derivative (similar to this compound) to rodents. The results indicated a dose-dependent increase in locomotor activity, suggesting stimulant properties that could be harnessed for therapeutic use .

Case Study 2: Effects on Mood Disorders

A clinical trial involving patients with major depressive disorder examined the effects of a related compound on mood improvement. The results showed that participants experienced significant reductions in depressive symptoms after treatment, supporting the hypothesis that these compounds may have antidepressant properties .

Propiedades

IUPAC Name |

2-(1-phenylpropylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(12-8-9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVPCGOQMHDTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.